2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride
Overview
Description
2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride is a synthetic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring.
Mechanism of Action
Target of Action
Indazole derivatives have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Based on the known actions of similar indazole derivatives, it can be inferred that this compound may interact with its targets (chk1, chk2, sgk) to inhibit, regulate, or modulate their activity . This interaction could lead to changes in cell cycle progression and cell volume regulation .
Biochemical Pathways
Given the potential targets of this compound, it can be inferred that it may affect pathways related to cell cycle regulation and cell volume regulation . The downstream effects of these changes could include altered cell proliferation and cell survival .
Result of Action
Based on the potential targets and mode of action, it can be inferred that this compound may lead to changes in cell cycle progression and cell volume regulation, potentially affecting cell proliferation and survival .
Biochemical Analysis
Biochemical Properties
2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase-2 (COX-2), inhibiting its activity and thereby reducing the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) . This interaction highlights its potential as an anti-inflammatory agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the growth of certain cancer cell lines, including colon and melanoma cells, by inducing cell cycle arrest in the G0-G1 phase . This indicates its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with COX-2 results in the inhibition of this enzyme, thereby reducing the production of inflammatory mediators . Additionally, it has been observed to induce apoptosis in cancer cells by activating caspase pathways .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that this compound remains stable under normal laboratory conditions and retains its biological activity over time . Prolonged exposure may lead to gradual degradation, affecting its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and anticancer activities without noticeable adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . For instance, it undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, leading to the formation of metabolites that are excreted via the renal and hepatic routes . These metabolic processes are crucial for its pharmacokinetics and overall therapeutic efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It is efficiently taken up by cells and distributed to various tissues, including the liver, kidneys, and spleen . This widespread distribution is essential for its systemic effects and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it interacts with target biomolecules to exert its effects . Post-translational modifications and targeting signals direct it to specific cellular compartments, enhancing its efficacy and specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride typically involves the reaction of 2-acetylcyclohexanone with hydrazine derivatives. One common method includes refluxing 2-acetylcyclohexanone with hydrazine hydrate in the presence of an acid catalyst . Another approach involves microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of microwave irradiation in industrial settings can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride
- 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole
- 1-methyl-1H-indazole-4-acetic acid
Uniqueness
2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride is unique due to its specific substitution pattern and the resulting biological activities. Compared to similar compounds, it exhibits distinct anti-inflammatory and antimicrobial properties, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-11-5-6-7(9)3-2-4-8(6)10-11;/h5,7H,2-4,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMYOKMLXIAGAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(CCCC2=N1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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